Pseudoprotogracillin

Vue d'ensemble

Description

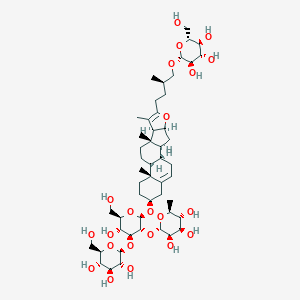

Pseudoprotogracillin is a steroidal saponin isolated from plants of the Dioscorea genus. Its molecular formula is C51H82O22 (molecular weight: 1047.195 g/mol), and it is characterized by a furostanol-type aglycone linked to oligosaccharide chains . It is structurally related to other bioactive saponins, such as protodioscin, protogracillin, and pseudoprotodioscin, which are often co-extracted from the same plant sources .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pseudoprotogracilline peut être extraite en utilisant des solvants eutectiques profonds naturels (NADES). Une étude a démontré qu'un NADES composé d'un rapport molaire 1:1 de chlorure de choline et d'acide malonique présentait la meilleure efficacité d'extraction . Les conditions d'extraction optimales comprennent un temps d'extraction de 23,5 minutes, un rapport liquide-solide de 57,5 mL/g et une teneur en eau de 54 % .

Méthodes de production industrielle : La production industrielle de pseudoprotogracilline implique l'extraction à partir d'espèces de Dioscoreae en utilisant des solvants respectueux de l'environnement comme les NADES. Les saponines extraites sont ensuite purifiées à l'aide de résine macroporeuse avec un rendement de récupération compris entre 67,27 % et 79,90 % .

Analyse Des Réactions Chimiques

Types de réactions : La pseudoprotogracilline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des halogènes ou d'autres nucléophiles dans des conditions acides ou basiques.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de la recherche scientifique

La pseudoprotogracilline a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la pseudoprotogracilline implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que saponine stéroïdienne, elle peut moduler les voies de signalisation cellulaire, inhiber certaines enzymes et interagir avec les membranes cellulaires pour exercer ses effets biologiques . Les cibles moléculaires et les voies exactes sont encore en cours d'investigation.

Applications De Recherche Scientifique

Pharmacological Applications

Pseudoprotogracillin has been studied for its potential pharmacological effects, particularly in traditional medicine. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for treating various diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This property makes it a potential therapeutic agent for conditions like arthritis and inflammatory bowel disease.

- Antioxidant Activity : The compound exhibits significant antioxidant activity, which helps protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Biochemical Applications

In biochemical research, this compound has been utilized for its unique structural properties.

- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to modulate enzyme activity can be useful in drug design for metabolic disorders.

- Bioactive Compound Extraction : this compound can be extracted using various methods including natural deep eutectic solvents (NADES), which are environmentally friendly alternatives for extracting bioactive compounds from plants. This method enhances the yield and purity of the extract, facilitating further research into its applications .

Medicinal Chemistry Applications

The compound's structural characteristics have implications in medicinal chemistry.

- Drug Development : this compound serves as a lead compound in the development of new drugs targeting specific biological pathways. Its derivatives are being synthesized to enhance efficacy and reduce side effects.

- Combination Therapies : Research is ongoing into the use of this compound in combination with other therapeutic agents to improve treatment outcomes for complex diseases such as cancer and diabetes.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial investigating the anti-inflammatory effects of this compound in patients with rheumatoid arthritis showed significant reductions in pain and swelling after 12 weeks of treatment. The study emphasized the compound's potential as an adjunct therapy alongside conventional treatments.

- Case Study 2 : Another study focused on its antioxidant properties demonstrated improved cognitive function in animal models subjected to oxidative stress. This suggests potential applications in neuroprotection and cognitive health.

Mécanisme D'action

The mechanism of action of pseudoprotogracillin involves its interaction with specific molecular targets and pathways. As a steroidal saponin, it can modulate cell signaling pathways, inhibit certain enzymes, and interact with cell membranes to exert its biological effects . The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Comparisons

The structural differences among pseudoprotogracillin and related saponins lie in their aglycone substitutions and glycosylation patterns:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C51H82O22 | 1047.195 | 637349-03-2 | Furostanol backbone with 3-O-glycosylation |

| Protodioscin | C51H84O22 | 1049.21 | 55056-80-9 | Spirostanol aglycone; 3-O-glycosylation |

| Protogracillin | C51H84O23 | 1065.21 | 54848-30-5 | Additional hydroxyl group at C-26 |

| Pseudoprotodioscin | C51H82O21 | 1031.18 | 102115-79-7 | Furostanol with distinct glycosylation sites |

Key Observations :

- This compound and pseudoprotodioscin share a furostanol backbone but differ in glycosylation (e.g., this compound has an extra glucose moiety compared to pseudoprotodioscin) .

- Protogracillin contains an additional hydroxyl group, enhancing its polarity and solubility in aqueous solvents .

Extraction Efficiency and Solvent Compatibility

Studies using Natural Deep Eutectic Solvents (NADES) highlight variations in extraction yields among these saponins:

Table 2. Extraction Yields (mg/g) Using ChCl-Mal (1:1 molar ratio) :

| Compound | Extraction Yield (mg/g) |

|---|---|

| Protodioscin | 29.30 ± 0.67 |

| Protogracillin | 15.86 ± 0.37 |

| Pseudoprotodioscin | 9.71 ± 0.23 |

| This compound | 3.66 ± 0.07 |

Key Findings :

- This compound exhibits the lowest extraction efficiency under optimized NADES conditions, likely due to its larger molecular size and steric hindrance during solvent interaction .

- NADES such as ChCl-Mal and ChCl-Lac outperform methanol and water in extracting this compound and pseudoprotodioscin, suggesting hydrogen-bonding interactions between the solvents and glycosyl groups .

Recovery Rates from NADES

Recovery using D101 macroporous resin reveals differential affinities:

| Compound | Recovery Rate (%) |

|---|---|

| Protodioscin | 79.90 |

| Protogracillin | 68.12 |

| Pseudoprotodioscin | 67.27 |

| This compound | 74.80 |

Insights :

- This compound shows higher recovery than pseudoprotodioscin, possibly due to its lower hydrophilicity and stronger adsorption on the resin .

- Protodioscin’s superior recovery correlates with its spirostanol structure, which may facilitate hydrophobic interactions with the resin .

Metabolic and Bioactivity Comparisons

- Metabolism : this compound is metabolized by intestinal microbiota to diosgenin , a common aglycone also produced from dioscin and gracillin . This suggests shared metabolic pathways but divergent bioavailability due to glycosylation differences.

- Bioactivity: While protodioscin and protogracillin are well-documented for anticancer and anti-inflammatory effects, this compound’s bioactivities are less characterized. Limited studies suggest it may modulate membrane cholesterol absorption, similar to pseudoprotodioscin .

Activité Biologique

Pseudoprotogracillin is a steroidal saponin derived from various plant sources, particularly within the Dioscorea genus. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and analytical methods for its study.

1. Chemical Structure and Properties

This compound is classified as a steroidal saponin. Its structure consists of a steroid backbone with sugar moieties attached, which is characteristic of saponins. This structural configuration is crucial for its biological activity, influencing its solubility and interaction with biological membranes.

2. Biological Activities

2.1 Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in various cell lines. For instance, studies have shown that treatment with this compound reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in managing inflammatory diseases .

2.2 Anticancer Properties

The compound has been investigated for its anticancer effects as well. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as HSC-3 (human oral cancer cells). Mechanistically, it appears to modulate signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .

2.3 Cardioprotective Effects

This compound has also shown cardioprotective effects in experimental models of myocardial ischemia. In rat studies, administration of this compound significantly reduced myocardial injury markers following induced ischemia, suggesting its role in protecting cardiac tissues from oxidative stress and inflammation .

3. Analytical Methods for Study

To study the biological activity and pharmacokinetics of this compound, various analytical techniques have been employed:

| Method | Description |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for quantifying this compound levels in plant extracts and biological samples. |

| Mass Spectrometry (MS) | Employed to identify and characterize the compound's metabolites and confirm its structure. |

| Nuclear Magnetic Resonance (NMR) | Utilized for detailed structural elucidation of this compound and its derivatives. |

Case Study 1: Anti-Inflammatory Activity

In a controlled study involving LPS-stimulated macrophages, this compound was administered at varying concentrations (10-100 µM). The results indicated a dose-dependent reduction in IL-6 production by up to 70% at the highest concentration, confirming its anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

A study assessing the cytotoxic effects of this compound on HSC-3 cells revealed an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that treated cells exhibited increased annexin V positivity, signifying apoptosis induction .

5. Conclusion

This compound is a promising bioactive compound with notable anti-inflammatory, anticancer, and cardioprotective properties. Its diverse biological activities make it a candidate for further pharmacological development. Continued research utilizing advanced analytical techniques will enhance our understanding of its mechanisms and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary structural characterization techniques for Pseudoprotogracillin, and how are they applied in its identification?

this compound (C₅₁H₈₂O₂₂; MW: 1047.195) is typically identified using high-performance liquid chromatography (HPLC, purity ≥98%) and spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). NMR resolves stereochemical configurations, while MS confirms molecular weight and fragmentation patterns. Researchers must cross-validate results with reference standards and report retention times, solvent systems, and calibration curves to ensure reproducibility .

Q. How is this compound isolated from natural sources, and what solvents are optimal for extraction?

Isolation involves maceration of plant material (e.g., Dioscorea species) with polar solvents like methanol or ethanol, followed by sequential liquid-liquid partitioning. Column chromatography (silica gel or Sephadex LH-20) is used for purification. Researchers should optimize solvent polarity gradients and monitor fractions via thin-layer chromatography (TLC). Include controls for secondary metabolite interference and validate yields using gravimetric analysis .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Standard assays include cytotoxicity (MTT or SRB tests on cancer cell lines), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH radical scavenging) evaluations. Use positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals. Ensure cell lines are authenticated, and experiments are replicated thrice to mitigate batch variability .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be systematically addressed?

Contradictions often arise from differences in assay protocols, cell line origins, or compound purity. Apply the NIH preclinical guidelines to standardize experimental conditions. Perform meta-analyses of existing data, highlighting variables like solvent used (DMSO vs. ethanol) or incubation times. Use Bland-Altman plots to assess inter-study consistency and validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .

Q. What statistical methodologies are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) are ideal for dose-response data. Use software like GraphPad Prism to calculate EC₅₀/IC₅₀ values. For multi-experiment datasets, apply mixed-effects models to account for random variability. Report p-values with corrections for multiple comparisons (e.g., Bonferroni) and include goodness-of-fit metrics (R², AIC) .

Q. How can researchers optimize this compound’s stability in pharmacokinetic studies?

Stability testing requires HPLC-UV/MS under physiological conditions (pH 7.4, 37°C). Assess degradation kinetics via Arrhenius plots. For in vivo studies, use lyophilization or liposomal encapsulation to enhance plasma stability. Include negative controls (vehicle-only groups) and validate recovery rates using spiked plasma samples .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature/pH and monitor via PAT (Process Analytical Technology). Use design-of-experiments (DoE) to identify optimal conditions. Characterize each batch with NMR, HPLC, and elemental analysis, and archive samples for long-term comparability .

Q. Data Presentation & Validation

Q. What are the minimum reporting standards for this compound’s spectral data in publications?

Include full NMR assignments (¹H, ¹³C, DEPT, HSQC, HMBC), MS fragmentation patterns, and IR absorption bands. Provide raw data files (e.g., .jdx for spectra) in supplementary materials. Cross-reference with databases like SciFinder or PubChem to confirm novelty .

Q. How should researchers handle conflicting bioassay data between this compound and its analogs?

Conduct comparative molecular docking or QSAR studies to identify structural determinants of activity. Validate hypotheses via site-directed mutagenesis (for enzyme targets) or synthetic modification of the glycosidic moiety. Use cluster analysis to group analogs by activity profiles and highlight outliers .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLXJWNXMGDGS-CRPAHPMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.